4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide
Description
4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide is a complex organic compound that features a benzamide core with azepane and benzo[d]thiazole moieties
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c21-16-9-10-17(19-18(16)22-13-28-19)23-20(25)14-5-7-15(8-6-14)29(26,27)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRNSIWFTXQTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution reactions, where azepane reacts with sulfonyl chlorides.
Attachment of the Benzo[d]thiazole Moiety: The final step involves the coupling of the benzo[d]thiazole moiety to the benzamide core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the azepane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride: A related compound with similar structural features but different functional groups.
N-(4-chlorobenzo[d]thiazol-7-yl)benzamide: Shares the benzo[d]thiazole moiety but lacks the azepane and sulfonyl groups.
Uniqueness
4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide is unique due to the combination of its azepane, sulfonyl, and benzo[d]thiazole moieties, which confer distinct chemical and biological properties
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of an azepane ring, sulfonamide, and benzo[d]thiazole moieties, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide is , with a molecular weight of approximately 450 g/mol. The structure includes a benzamide core that is functionalized with an azepane and a chlorobenzo[d]thiazole group.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O3S2 |
| Molecular Weight | 450 g/mol |
| IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzamide Core : Reaction of benzoic acid derivatives with amines.
- Introduction of the Azepane Group : Nucleophilic substitution reactions involving azepane and sulfonyl chlorides.
- Coupling with Benzo[d]thiazole : Palladium-catalyzed cross-coupling reactions to attach the benzo[d]thiazole moiety.
The biological activity of 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide is hypothesized to stem from its interactions with specific enzymes and receptors. These interactions may lead to inhibition or activation of various biological pathways, including those involved in cell signaling and metabolism.
Biological Activity
Preliminary studies have indicated that this compound may exhibit significant biological activity, including:
- Antimicrobial Activity : Potential effects against various bacterial strains.
- Anticancer Properties : Investigated for its ability to inhibit tumor growth in vitro.
- Enzyme Inhibition : Studies suggest it may act as an inhibitor for certain enzymes, impacting metabolic pathways.
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide inhibited the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Testing : The compound was tested against a panel of bacterial pathogens, showing promising results in inhibiting growth at specific concentrations.
Comparative Analysis
When compared to structurally similar compounds, 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide exhibits unique properties due to its distinct functional groups.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Azepan-1-ylsulfonyl)benzenesulfonyl chloride | Contains dual sulfonamide functionalities | Lacks the benzo[d]thiazole moiety |
| N-(4-chlorobenzo[d]thiazol-7-yl)benzamide | Contains thiazole moiety | Does not feature azepane or sulfonamide functionalities |
Q & A
Q. What are the recommended synthetic routes for 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide, and what key reaction conditions must be optimized?
The synthesis involves multi-step reactions starting with benzamide and thiazole intermediates. Critical steps include:
- Sulfonylation : Azepane-1-sulfonyl chloride is reacted under basic conditions (e.g., NaOH in DMF) at 0–5°C.
- Coupling : The sulfonylated intermediate is coupled with 4-chlorobenzo[d]thiazol-7-amine using EDCI/HOBt in dichloromethane. Key optimizations:
- Anhydrous conditions to prevent hydrolysis.
- Reaction time (12–24 hours) and temperature control to maximize yields (>65%). Purification via column chromatography (ethyl acetate/hexane gradients) is critical for isolating the target compound .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
A combination of methods ensures robust characterization:
- NMR Spectroscopy : ¹H/¹³C NMR confirms sulfonamide (δ 3.1–3.5 ppm) and benzamide (δ 7.8–8.2 ppm) linkages.
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 490.0825).
- HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm).
- X-ray Crystallography : Definitive structural confirmation when suitable crystals form .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data observed across different assay systems for this compound?
Discrepancies may arise from assay-specific factors (e.g., cell permeability, metabolic stability). A systematic approach includes:
- Post-assay LC-MS : Verify compound integrity in biological matrices.
- Parallel Studies : Compare activity in standardized cell lines (e.g., HEK293 vs. HepG2).
- Metabolite Identification : Thiazole ring oxidation products (e.g., sulfoxide derivatives) may contribute to variability.
- Pharmacokinetic Profiling : Assess microsomal stability (t₁/₂ > 60 min) and plasma protein binding (<90%) .
Q. What strategies minimize byproduct formation during the sulfonylation step?
Key strategies to suppress di-sulfonylated byproducts (<3%):
- Controlled Reagent Addition : Slow addition of sulfonyl chloride (0.5 mL/min).
- Acid Scavenging : Molecular sieves (4Å) or Hünig’s base (DIPEA) to neutralize HCl.
- Low-Temperature Reactions : Maintain –10°C to 0°C using cryogenic baths.
- Solvent Optimization : Use anhydrous DMF with <50 ppm H₂O .
Q. How should SAR studies investigate the azepane sulfonyl moiety’s role in target binding?
Design a congener series with systematic modifications:
- Ring Size : Compare 6-membered (piperidine) vs. 8-membered (azonane) sulfonamides.
- Sulfonyl Replacements : Test carbonyl or phosphoryl analogs.
- Stereochemistry : Synthesize chiral azepane derivatives to probe conformational effects. Pair with molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme pockets (e.g., COX-2). Recent studies suggest the azepane’s chair conformation enhances hydrophobic contacts .
Data Contradiction Analysis
Q. How to address inconsistent enzymatic inhibition data between recombinant proteins and cell-based assays?
Potential factors and solutions:
- Membrane Permeability : Measure logP (experimental vs. calculated) to assess cellular uptake.
- Off-Target Effects : Use siRNA knockdowns or CRISPR-edited cell lines to isolate target-specific activity.
- Redox Activity : Test thiazole-mediated ROS generation using DCFH-DA assays .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Flash Chromatography : Use silica gel with gradient elution (20→50% ethyl acetate in hexane).
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to –20°C for crystal formation.
- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity batches (>99%) .
Structural and Mechanistic Insights
Q. What computational methods predict the compound’s bioavailability and target selectivity?
- ADMET Prediction : Use SwissADME for bioavailability radar (TPSA < 90 Ų, logP < 5).
- Molecular Dynamics Simulations : Analyze binding stability (RMSD < 2.0 Å) in enzyme active sites (e.g., 100 ns simulations in GROMACS).
- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide H-bond acceptors) using MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
